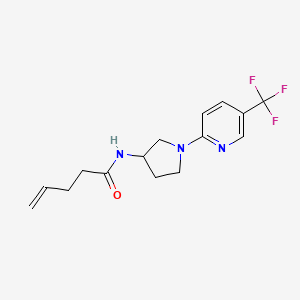

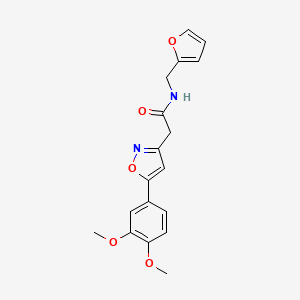

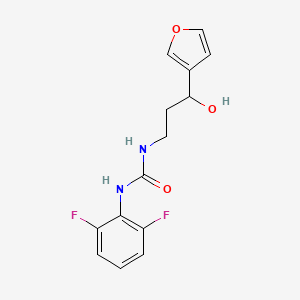

![molecular formula C20H26BNO5 B2970016 3,4-Dimethoxy-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine CAS No. 1300645-77-5](/img/structure/B2970016.png)

3,4-Dimethoxy-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom . It also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is often used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction . The presence of methoxy groups (-OCH3) suggests that this compound might have increased solubility in organic solvents .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring and the boronic ester group would likely be planar, while the methoxy groups could add some degree of three-dimensionality .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the pyridine ring and the boronic ester group. The pyridine ring is electron-deficient and can participate in electrophilic substitution reactions . The boronic ester group can undergo reactions with organometallic reagents in the presence of a transition metal catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups might increase its solubility in organic solvents . The exact properties would need to be determined experimentally.Scientific Research Applications

Boronic Esters in Research

Boronic esters, like the one featured in the mentioned compound through the "tetramethyl-1,3,2-dioxaborolan-2-yl" group, are widely utilized in organic synthesis and medicinal chemistry. They play a crucial role in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is instrumental in synthesizing various complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials (Huang et al., 2021).

Pyridine Derivatives in Research

Pyridine derivatives are essential in chemical research due to their broad range of biological activities and applications in medicinal chemistry. They serve as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For example, pyridine-based ligands are used in metal catalysis, facilitating various chemical transformations important for synthetic efficiency and selectivity (Singh & Lesher, 1991).

Applications in Polymer Science

Compounds containing pyridine and boronic ester functionalities are also explored in the development of novel polymeric materials. These materials can exhibit unique properties such as thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance applications. For instance, polyimides derived from pyridine-containing dianhydrides and diamines show excellent thermal stability and mechanical properties, useful in aerospace, electronics, and coatings industries (Wang et al., 2006).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. This might include wearing protective clothing and eye protection, and ensuring good ventilation . The specific hazards would depend on the properties of the compound, such as its toxicity and reactivity .

Future Directions

properties

IUPAC Name |

3,4-dimethoxy-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26BNO5/c1-19(2)20(3,4)27-21(26-19)14-7-9-15(10-8-14)25-13-16-18(24-6)17(23-5)11-12-22-16/h7-12H,13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQUMXBFVYEYGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=NC=CC(=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxy-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

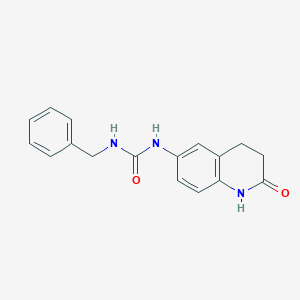

![3-benzyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2969937.png)

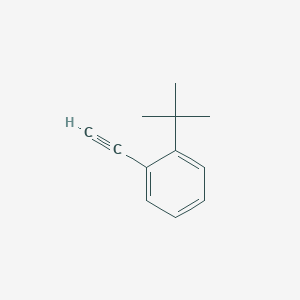

![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B2969940.png)

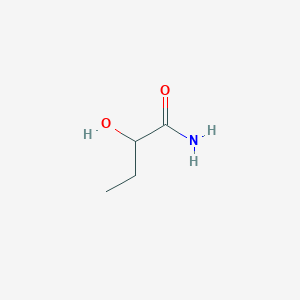

![ethyl 5-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2969952.png)

![7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2969953.png)